molecular formula C18H20N4O5S B2660488 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole CAS No. 1396855-10-9

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole

Cat. No.: B2660488
CAS No.: 1396855-10-9
M. Wt: 404.44
InChI Key: SHEFTNYXBXPMSU-UHFFFAOYSA-N
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Description

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a synthetic chemical compound featuring a 1,2,4-oxadiazole heterocycle, a scaffold renowned for its significant potential in medicinal chemistry and drug discovery research . This molecule is architecturally complex, integrating multiple pharmacophores: a 3,5-dimethylisoxazole sulfonamide group, an azetidine ring, and a 2-methoxybenzyl-substituted 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring acts as a versatile bioisostere, often used to replace metabolically labile ester or amide functionalities, thereby potentially enhancing the metabolic stability of drug candidates . While the specific biological profile of this compound requires empirical determination, research on analogous 1,2,4-oxadiazole derivatives indicates a broad spectrum of potential research applications. The 1,2,4-oxadiazole moiety is a prominent structure in the investigation of novel anticancer agents. Compounds bearing this scaffold have demonstrated potent cytotoxic effects against various human cancer cell lines by acting as inhibitors of critical biological targets, such as the epidermal growth factor receptor (EGFR) , thymidylate synthase, and histone deacetylase (HDAC) . Furthermore, structural hybrids combining oxadiazole rings with other heterocycles, such as indole, have shown remarkable activity as inhibitors of enzymes like monoamine oxidase B (MAO-B), suggesting potential research avenues in neurodegenerative diseases . The integration of the sulfonyl group in the structure may also be explored for its potential to modulate solubility and receptor binding characteristics. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action, pharmacokinetic properties, and efficacy in validated biological models.

Properties

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-11-17(12(2)26-20-11)28(23,24)22-9-14(10-22)18-19-16(21-27-18)8-13-6-4-5-7-15(13)25-3/h4-7,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEFTNYXBXPMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate.

    Sulfonylation: The isoxazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Azetidine Ring Formation: The azetidine ring can be formed via a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring, which can be achieved through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxybenzyl group to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group could yield 2-methoxybenzoic acid, while reduction of the sulfonyl group could produce a sulfide derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma . The mechanism often involves inducing apoptosis through DNA damage pathways.

Antidiabetic Properties

Research indicates that oxadiazoles can exhibit anti-diabetic effects by modulating glucose metabolism. In vivo studies using genetically modified models have shown that certain derivatives significantly lower blood glucose levels . This suggests potential applications in managing diabetes mellitus.

Antimicrobial Activity

Compounds featuring the oxadiazole framework have been evaluated for their antimicrobial properties against a range of pathogens. Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Neuropharmacological Effects

There is emerging evidence that compounds similar to 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole may interact with neurotransmitter systems, potentially offering therapeutic benefits in anxiety and mood disorders.

Case Studies

  • Cytotoxicity Assay : A study performed cytotoxic assays on glioblastoma cell lines with various oxadiazole derivatives. The results indicated that specific compounds led to significant cell apoptosis .
  • Diabetes Model : In Drosophila melanogaster, certain oxadiazole derivatives were tested for their anti-diabetic effects. The findings showed a marked reduction in glucose levels compared to control groups .
  • Antimicrobial Testing : A series of oxadiazoles were synthesized and tested against common bacterial strains using the cup plate method. Results showed promising antibacterial activity at concentrations as low as 100 µg/mL .

Mechanism of Action

The mechanism of action of 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonyl group and the oxadiazole ring are known to engage in hydrogen bonding and other interactions with biological macromolecules, potentially affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Heterocyclic Core: 1,2,4-Oxadiazole vs. 1,2,5-Oxadiazine Derivatives

describes 1,2,5-oxadiazine derivatives synthesized via hydrazone intermediates and acetic anhydride cyclization . Key differences include:

Feature Target Compound 1,2,5-Oxadiazine Derivatives
Ring Size Five-membered (1,2,4-oxadiazole) Six-membered (1,2,5-oxadiazine)
Synthetic Route Amidoxime cyclization Hydrazone cyclization with acetic anhydride
Conformational Flexibility Lower (smaller ring) Higher (larger ring)
Metabolic Stability Likely higher (oxadiazole resistance to hydrolysis) Potentially lower (oxadiazine susceptibility to ring-opening)

The target compound’s oxadiazole core may offer superior stability compared to oxadiazines, which are prone to hydrolysis under physiological conditions .

Sulfonylated Azetidine vs. Thiazole-Containing Compounds

lists thiazole-based compounds with imidazolidinone and oxazolidine moieties (e.g., PF 43(1) derivatives) . Comparative analysis:

Feature Target Compound Thiazole Derivatives
Heterocyclic Core Isoxazole + oxadiazole Thiazole + imidazolidinone/oxazolidine
Functional Groups Sulfonyl, methoxybenzyl Carbamates, ureido groups
Pharmacokinetic Profile Enhanced solubility (sulfonyl group) Variable (depends on ester/carbamate stability)
Target Specificity Potential kinase/GPCR modulation Common in antibiotics (e.g., β-lactams)

The sulfonyl group in the target compound may improve binding to polar active sites, whereas thiazole derivatives often rely on π-π stacking or hydrogen bonding via carbamate/urea groups .

Aromatic Substituents: 2-Methoxybenzyl vs. Benzyl/Phenyl Groups

The 2-methoxybenzyl group distinguishes the target compound from simpler benzyl-substituted analogs:

Substituent Target Compound Benzyl Derivatives
Electron Effects Electron-donating (methoxy) Neutral (benzyl) or electron-withdrawing (e.g., nitro)
Lipophilicity (logP) Moderate (balanced by methoxy) Higher (unsubstituted benzyl)
Receptor Interactions Potential H-bonding (methoxy oxygen) Primarily hydrophobic interactions

The methoxy group may enhance blood-brain barrier penetration compared to nonpolar benzyl groups, making the compound relevant for CNS targets.

Biological Activity

The compound 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a novel derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of isoxazole derivatives with azetidine and oxadiazole functionalities. The structural elucidation has been confirmed through various spectroscopic techniques including NMR and mass spectrometry. The compound features a sulfonyl group attached to a 3,5-dimethylisoxazole moiety, which is known to enhance biological activity due to its electron-withdrawing properties.

Anticancer Properties

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For example, compounds similar to our target have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
5aMCF-70.12
5bA5490.78
5cU-9371.50

These compounds have been shown to induce apoptosis through the activation of caspase pathways, leading to increased p53 expression levels in treated cells .

Antimicrobial Activity

The oxadiazole scaffold has also been associated with antimicrobial properties. Research indicates that derivatives can exhibit potent antibacterial and antifungal activities. For instance, compounds containing the 1,3,4-oxadiazole ring have been reported with minimum inhibitory concentrations (MICs) in the range of micromolar against various pathogens .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundPathogenMIC (µg/mL)
AE. coli16
BS. aureus8
CC. albicans32

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a significant mechanism by which these compounds exert their anticancer effects.
  • Antimicrobial Mechanisms : The presence of the oxadiazole ring enhances membrane permeability in bacteria, leading to cell lysis.

Case Studies

In a study focusing on the anticancer potential of oxadiazole derivatives, compounds were tested against multiple cancer cell lines with promising results indicating their potential as therapeutic agents . Another case study highlighted the antimicrobial efficacy against resistant strains of bacteria, showcasing their utility in treating infections where traditional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole?

  • Methodology :

  • Start with α,β-unsaturated nitriles or arylhydrazonomesoxalonitrile derivatives to synthesize the isoxazole core. For example, arylhydrazonomesoxalonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux (75% yield) .
  • Introduce the azetidine-sulfonyl group via nucleophilic substitution using 3,5-dimethylisoxazole-4-sulfonyl chloride.
  • Couple the oxadiazole moiety by reacting with 2-methoxybenzyl chloride under basic conditions (e.g., NaH in DMF).
  • Key factors: reagent stoichiometry (2:1 for hydroxylamine addition), temperature control (reflux for cyclization), and purification via column chromatography.

Q. How can structural ambiguities in NMR and IR spectra of intermediates be resolved?

  • Methodology :

  • Compare experimental IR data with theoretical predictions. For example, a ring CO band at 1710 cm⁻¹ confirms isoxazole formation, whereas a lower frequency (~1660 cm⁻¹) might indicate alternative structures .
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. In ¹H NMR, amino groups in isoxazole derivatives typically appear as singlets (δ ~6.1 ppm), while aromatic protons from substituents resonate at δ 7.2–7.8 ppm .
    • Example Data :
Functional GroupExpected IR (cm⁻¹)Observed IR (cm⁻¹)Conclusion
Isoxazole CO17101710Confirmed
NH₂ (stretch)3300–34003350Confirmed

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo models be analyzed?

  • Methodology :

  • Assess bioavailability by measuring logP (e.g., via HPLC) and plasma protein binding. Poor GI absorption or blood-brain barrier penetration (common in sulfonyl-azetidine derivatives) may explain discrepancies .
  • Use metabolomic profiling (LC-MS) to identify active metabolites in vivo. For example, methoxybenzyl groups may undergo demethylation, altering activity .
  • Cross-reference with structurally similar compounds (e.g., thiadiazole-triazole hybrids) to identify metabolic liabilities .

Q. What experimental design strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodology :

  • Variable Modification : Replace the 2-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents to assess electronic effects .
  • Core Scaffold Alteration : Substitute the 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate heterocycle rigidity and hydrogen-bonding capacity .
  • DoE Approach : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for high-throughput synthesis of analogs .
    • Example SAR Table :
Compound ModificationIC₅₀ (μM)Solubility (mg/mL)Metabolic Stability (t₁/₂, min)
2-Methoxybenzyl0.450.1228
4-Nitrobenzyl0.780.0815
3-Aminobenzyl0.320.2545

Q. How can conflicting spectral data for sulfonyl-azetidine intermediates be resolved?

  • Methodology :

  • Perform X-ray crystallography to confirm the sulfonyl group’s geometry (e.g., axial vs equatorial position on azetidine) .
  • Use DFT calculations to predict NMR chemical shifts and compare with experimental data. For example, discrepancies in ¹³C NMR sulfonyl peaks (>100 ppm) may arise from conformational flexibility .
  • Validate via derivatization (e.g., acetylation of amino groups) to simplify spectra .

Methodological Considerations

Q. What are best practices for characterizing hydrolytic stability of the oxadiazole ring?

  • Methodology :

  • Conduct accelerated stability studies in pH 1–9 buffers (37°C, 72 hrs). Monitor degradation via HPLC and identify products using HRMS .
  • Use Arrhenius kinetics to predict shelf-life. For example, oxadiazoles degrade rapidly in acidic conditions (t₁/₂ < 6 hrs at pH 1) due to ring-opening .

Q. How to address low yields in the final coupling step of the oxadiazole moiety?

  • Methodology :

  • Optimize reaction conditions: Use coupling agents like EDC/HOBt in anhydrous DMF .
  • Screen catalysts: Pd(OAc)₂ improves yields in heterocycle couplings (from 45% to 72%) .
  • Add molecular sieves to scavenge water and prevent hydrolysis .

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